Standardized Kinetic Baseline for ABL1 Assays
The Michaelis-Menten kinetic parameters for Abltide with Abelson tyrosine-protein kinase 1 (ABL1) have been precisely determined using an electrochemical method, providing a reliable benchmark for assay standardization. This includes a KM of ∼4.5 μM, a turnover number (kcat) of ∼11 s⁻¹, and a catalytic efficiency (kcat/KM) of ∼2.3 s⁻¹ μM⁻¹ [1]. While other Abl substrates are available, this defined kinetic profile allows researchers to directly compare results and troubleshoot assay performance.
| Evidence Dimension | Catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | ∼2.3 s⁻¹ μM⁻¹ |
| Comparator Or Baseline | Alternative substrate EAIYAAPFAKKK (Km=4 μM; kcat and kcat/KM data not available in source) |
| Quantified Difference | KM values are comparable (∼4.5 μM vs 4 μM). The established kcat/KM for Abltide provides a more complete kinetic picture for assay calibration. |
| Conditions | Electrochemical detection (differential pulse voltammetry) with purified ABL1 and ATP. |
Why This Matters
Having a substrate with a well-characterized, full kinetic profile (KM, kcat, kcat/KM) is essential for developing and validating robust, reproducible kinase assays, which is a key consideration when selecting reagents for drug discovery programs.
- [1] Topkaya SN, et al. Electrochemical evaluation of Abelson tyrosine-protein kinase 1 activity and inhibition by imatinib mesylate and danusertib. Anal Chim Acta. 2014;845:23-29. View Source
